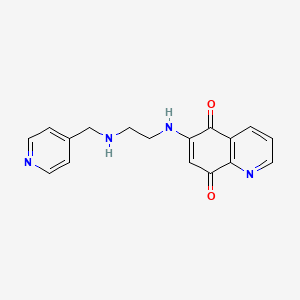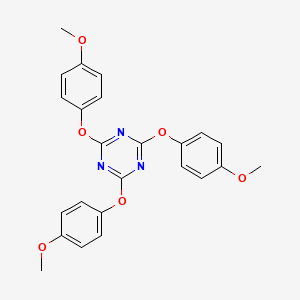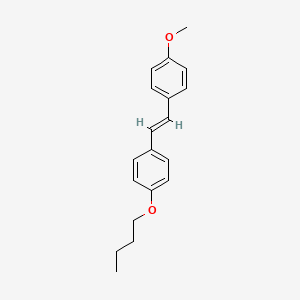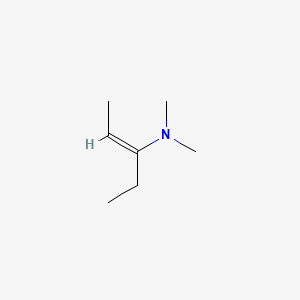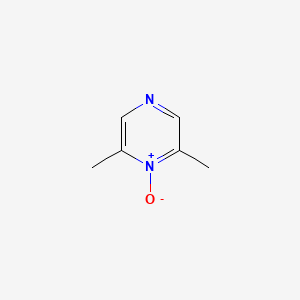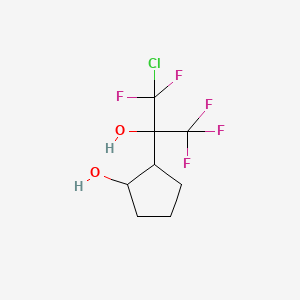
2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol is a complex organic compound characterized by the presence of a cyclopentanol ring substituted with a chlorinated and fluorinated propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol typically involves multiple steps, starting with the preparation of the chlorinated and fluorinated propyl group. This can be achieved through the chlorination and fluorination of a suitable precursor, followed by the introduction of the hydroxy group. The final step involves the cyclization to form the cyclopentanol ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may result in the removal of halogen atoms.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of 2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol involves its interaction with specific molecular targets. The presence of the hydroxy, chloro, and fluoro groups allows the compound to engage in various chemical interactions, potentially affecting biological pathways or chemical processes. The exact mechanism would depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-hydroxy-1-propanesulfonic acid: Similar in having a chlorinated and hydroxylated structure.
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Shares the chlorinated and hydroxylated propyl group.
Uniqueness
2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol is unique due to the combination of the cyclopentanol ring with a highly fluorinated and chlorinated propyl group
Eigenschaften
CAS-Nummer |
34844-37-6 |
|---|---|
Molekularformel |
C8H10ClF5O2 |
Molekulargewicht |
268.61 g/mol |
IUPAC-Name |
2-(1-chloro-1,1,3,3,3-pentafluoro-2-hydroxypropan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H10ClF5O2/c9-7(10,11)6(16,8(12,13)14)4-2-1-3-5(4)15/h4-5,15-16H,1-3H2 |
InChI-Schlüssel |
AEHYTZPKIMCIQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)O)C(C(F)(F)F)(C(F)(F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene, 5-chloro-3-phenyl-](/img/structure/B14687322.png)
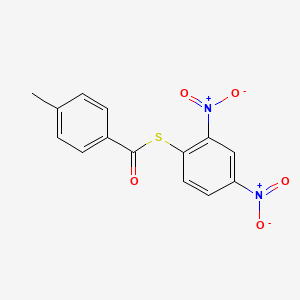
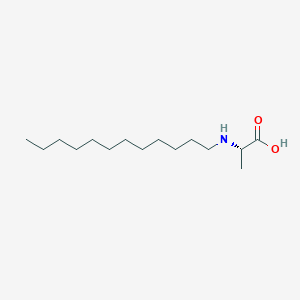
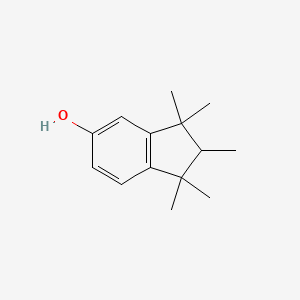
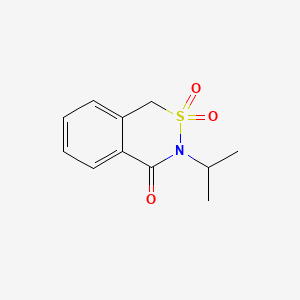
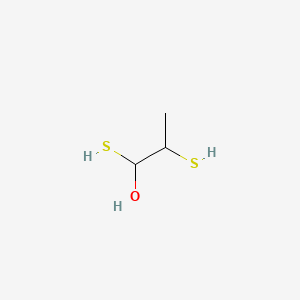

![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)

